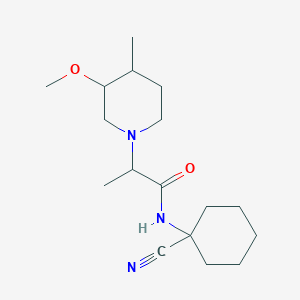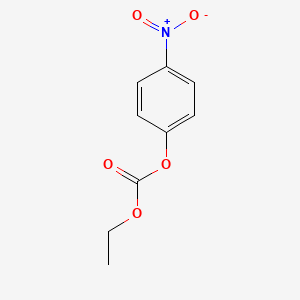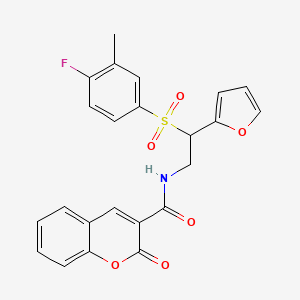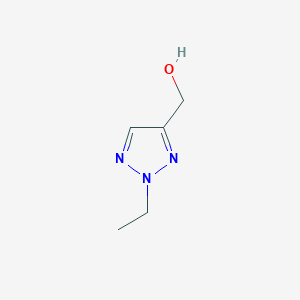
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide (CMC) is a research chemical that belongs to the class of designer drugs known as dissociatives. CMC is structurally similar to other dissociatives such as ketamine and phencyclidine (PCP). It is a synthetic compound that is used for scientific research purposes only. CMC has been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide involves its interaction with the NMDA receptor in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is important for learning and memory. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in the inhibition of the receptor and the reduction of excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide include sedation, analgesia, dissociation, and hallucinations. These effects are similar to those of other dissociatives such as ketamine and PCP. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been shown to have a rapid onset of action and a short duration of effect, which makes it a useful tool for studying the NMDA receptor and its role in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the receptor in a more specific and controlled manner. However, one limitation of using N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide. One area of interest is its potential use in the treatment of depression and other mental health disorders. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been shown to have rapid antidepressant effects in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the study of synaptic plasticity and its role in learning and memory. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been shown to affect synaptic plasticity in the brain, and further research is needed to determine its specific effects and mechanisms of action.
In conclusion, N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide is a synthetic compound that has been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders. Its mechanism of action involves its interaction with the NMDA receptor in the brain, which results in sedation, analgesia, dissociation, and hallucinations. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide involves a multi-step process that requires advanced knowledge of organic chemistry. The first step involves the reaction of 1-cyanocyclohexane with 3-methoxy-4-methylpiperidine to form N-(1-cyanocyclohexyl)-3-methoxy-4-methylpiperidine. This intermediate is then reacted with propanoyl chloride to produce the final product, N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide.
Applications De Recherche Scientifique
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been studied for its potential use as an anesthetic and analgesic in medical settings. It has also been investigated for its effects on the central nervous system and its potential use in treating mental health disorders. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been shown to have a similar mechanism of action to other dissociatives, such as ketamine and PCP, which act on the N-methyl-D-aspartate (NMDA) receptor.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-13-7-10-20(11-15(13)22-3)14(2)16(21)19-17(12-18)8-5-4-6-9-17/h13-15H,4-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXQHWRHHVLJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)C(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)


![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)

![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)
